3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a triphenylphosphoranylidene group attached to an acetyl group, which is further connected to a benzopyran-2-one moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reactions are usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can interact with enzymes and proteins, potentially inhibiting their activity. The benzopyran-2-one moiety can also interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]benzonitrile
- 3-[(1,1,1-Triphenyl-λ~5~-phosphanylidene)amino]-1H-inden-1-one
Uniqueness
What sets 3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one apart from similar compounds is its unique combination of the triphenylphosphoranylidene and benzopyran-2-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
140399-49-1 |
---|---|
Molecular Formula |
C29H21O3P |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-[2-(triphenyl-λ5-phosphanylidene)acetyl]chromen-2-one |
InChI |
InChI=1S/C29H21O3P/c30-27(26-20-22-12-10-11-19-28(22)32-29(26)31)21-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-21H |
InChI Key |
NBNKGJMZBSYOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.